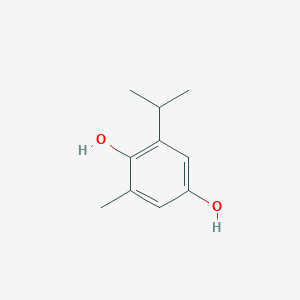
2-Isopropyl-6-methylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-6-methylbenzene-1,4-diol, also known as 2-methyl-6-(1-methylethyl)-1,4-benzenediol, is an organic compound with the molecular formula C10H14O2. This compound is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are substituted with methyl and isopropyl groups. It is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of hydroquinone with isopropyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the substitution reactions. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to remove any impurities and obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
2-Isopropyl-6-methylbenzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the benzene ring and the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of hydroquinone derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the benzene ring with other functional groups. Common reagents for these reactions include halogens, alkyl halides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives. Substitution reactions result in the formation of various substituted benzene derivatives.
科学的研究の応用
2-Isopropyl-6-methylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in understanding oxidative stress and its effects on cells.
Medicine: Research has explored its potential therapeutic applications, including its use in developing drugs with antioxidant and anti-inflammatory properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-Isopropyl-6-methylbenzene-1,4-diol involves its ability to donate electrons and neutralize free radicals. This antioxidant activity helps protect cells from oxidative damage. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and reducing the harmful effects of reactive oxygen species.
類似化合物との比較
2-Isopropyl-6-methylbenzene-1,4-diol can be compared with other similar compounds, such as:
Hydroquinone: A parent compound with similar antioxidant properties but lacks the methyl and isopropyl substitutions.
Methylhydroquinone: A derivative with a single methyl group substitution, offering different reactivity and applications.
Toluquinol: Another derivative with a methyl group substitution, used in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
133447-23-1 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-methyl-6-propan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3 |
InChIキー |
GEWUWTLFHIPTLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)C)O |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















